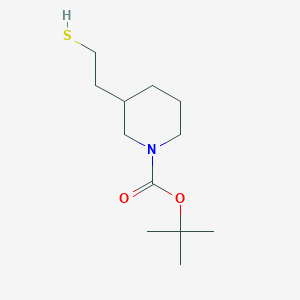

3-(2-Mercaptoetil)piperidina-1-carboxilato de tert-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO2S and a molecular weight of 245.38 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester and a mercaptoethyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Aplicaciones Científicas De Investigación

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Métodos De Preparación

The synthesis of tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Análisis De Reacciones Químicas

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, affecting their function. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to interact with biological membranes .

Comparación Con Compuestos Similares

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate can be compared with similar compounds such as:

tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate: This compound has a bromoethyl group instead of a mercaptoethyl group, leading to different reactivity and applications.

tert-Butyl 3-((2-morpholinoethyl)amino)piperidine-1-carboxylate: This compound contains a morpholinoethyl group, which imparts different chemical and biological properties.

4-(6-Aminopyridin-3-yl)piperidine-1-carboxylate: This compound has an aminopyridinyl group, making it useful in different research contexts.

Actividad Biológica

Tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate is a chemical compound characterized by a piperidine ring, a tert-butyl group, and a mercaptoethyl substituent. This unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₁₉N₁O₂S

- Molecular Weight : 245.38 g/mol

- CAS Number : 1420841-79-7

The presence of the thiol group (–SH) in the mercaptoethyl moiety enhances its potential for biological interactions, including antioxidant activity and antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds with similar structures to tert-butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate exhibit antimicrobial activity against various bacterial strains. For instance, studies show effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action due to the compound's ability to disrupt cellular processes in microbes.

Antioxidant Activity

The thiol group is known for its ability to scavenge free radicals, thereby contributing to antioxidant activity. Compounds with mercaptoethyl groups have demonstrated protective effects against oxidative stress in cellular models. This activity is crucial for developing therapeutic agents aimed at conditions characterized by oxidative damage.

Neuroprotective Effects

Research into similar compounds has suggested potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. The interaction of the piperidine ring with neurotransmitter systems may provide insights into its mechanism as a neuroprotective agent .

The biological activity of tert-butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate may be attributed to several mechanisms:

- Interaction with Proteins : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function and activity.

- Modulation of Enzymatic Activity : Compounds containing piperidine rings often interact with enzymes involved in neurotransmission and metabolic pathways, suggesting that this compound may modulate such activities .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate | Piperidine ring with benzyl substitution | Antimicrobial properties |

| Tert-butyl 3-mercaptopiperidine-1-carboxylate | Contains tert-butyl instead of benzyl | Potential neuroprotective effects |

| Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | Similar piperidine structure but different substituents | Reactivity towards nucleophiles |

This table highlights how tert-butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate stands out due to its specific combination of structural features, which confer distinct biological activities compared to analogous compounds .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives of piperidine with thiol groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar effects might be expected from tert-butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate.

- Neuroprotection Research : In vitro studies indicated that compounds with piperidine structures could inhibit acetylcholinesterase, an enzyme linked to neurodegeneration. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function in models of Alzheimer's disease .

Propiedades

IUPAC Name |

tert-butyl 3-(2-sulfanylethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-4-5-10(9-13)6-8-16/h10,16H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQAZBPDSWTIGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.